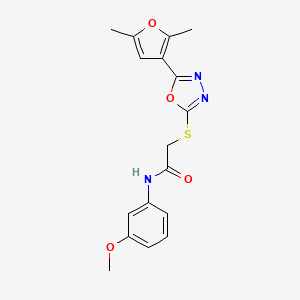

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

カタログ番号:

B2923608

CAS番号:

1021257-00-0

分子量:

359.4

InChIキー:

SFEORSZNRQHNAS-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities (Source: ScienceDirect). The molecular structure is engineered with a 2,5-dimethylfuran moiety and an N-(3-methoxyphenyl)acetamide group, designed to enhance its interaction with biological targets. While specific biological data for this exact compound is not available in the public domain, research on structurally similar molecules, such as N-(4-methoxyphenyl) and N-(4-chlorophenyl) analogues, confirms that this class of compounds exhibits promising pharmacological properties (Source: Chemsrc, BLD Pharm). The primary research application of this compound is as a potential antimicrobial agent. Studies on related 2-((5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl)thio)-N-(substituted-phenyl)acetamide compounds have demonstrated potent activity against a panel of microbial species, with some analogs showing efficacy comparable to standard reference drugs (Source: ScienceDirect). The mechanism of action for 1,3,4-oxadiazole derivatives is often associated with the inhibition of essential bacterial enzymes, such as DNA gyrase, or through disruption of the bacterial cell membrane. A key advantage of this research compound is its potential for a favorable cytotoxicity profile. Investigations into analogous structures have revealed that many compounds in this series exhibit low hemolytic activity, indicating selective toxicity towards microbial cells over mammalian red blood cells, which is a crucial factor for further therapeutic development (Source: ScienceDirect). Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a pharmacological tool for investigating new antibacterial strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-7-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEORSZNRQHNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Effects on Bioactivity

- Compound 154 (): Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Activity: IC50 = 3.8 ± 0.02 µM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells. Comparison: The chloro and p-tolyl substituents enhance cytotoxicity, while the target compound’s dimethylfuran and 3-methoxyphenyl groups may improve solubility and reduce off-target effects .

- Compound 4 (): Structure: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Synthesis: Prepared via S-alkylation, similar to the target compound’s likely synthetic route.

Methoxy-Substituted Derivatives

- Compound 7a-e (): Structure: N-(6-Substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide. Activity: Evaluated for antimicrobial effects; the 3-methoxyphenoxy group enhances interactions with bacterial membranes. Comparison: The target compound’s 3-methoxyphenyl group may similarly improve binding to hydrophobic pockets in target proteins .

Functional Group Variations

Thiadiazole vs. Oxadiazole Cores

- Compound 5k (): Structure: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Properties: Melting point 135–136°C; lower thermal stability than oxadiazole derivatives.

Furan-Containing Analogues

- Compound 2b (): Structure: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Activity: Notable antimicrobial activity due to benzofuran’s planar aromatic system. Comparison: The target’s dimethylfuran group may offer similar π-π stacking interactions but with improved steric flexibility .

Pharmacological and Physicochemical Profiles

Table 1: Comparative Data of Key Analogues

Table 2: Substituent Impact on Activity

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via S-alkylation of a 1,3,4-oxadiazole-2-thione precursor, as demonstrated for analogous structures (e.g., ) .

- Structure-Activity Relationship (SAR) :

- Unresolved Questions : The target compound’s specific biological targets (e.g., SIRT2 inhibition as in ) and cytotoxicity profile remain uncharacterized, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。